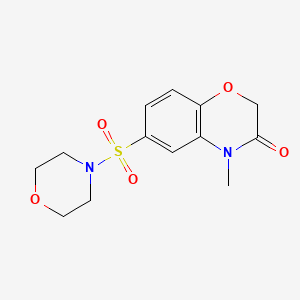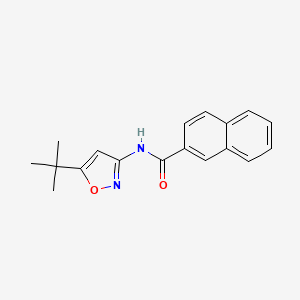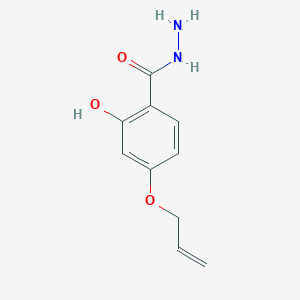![molecular formula C27H16ClFN2O3 B5035003 4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate](/img/structure/B5035003.png)
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as FMBP and is synthesized using a specific method that involves several steps.
Mecanismo De Acción
The mechanism of action of FMBP involves the inhibition of several key signaling pathways that are involved in cancer cell survival and growth. FMBP has been shown to inhibit the NF-κB pathway, which is a critical pathway that regulates cell survival, growth, and inflammation. FMBP also inhibits the PI3K/Akt/mTOR pathway, which is another critical pathway that regulates cell survival and growth. FMBP has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
FMBP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that FMBP inhibits cancer cell growth and induces apoptosis in cancer cells. In vivo studies have shown that FMBP inhibits tumor growth and metastasis in various animal models. FMBP has also been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMBP has several advantages and limitations for lab experiments. One of the advantages of FMBP is that it has potent anticancer activity against various cancer cell lines, which makes it a promising candidate for cancer therapy. Another advantage of FMBP is that it has been shown to have minimal toxicity in normal cells, which is critical for developing safe and effective cancer therapies. One of the limitations of FMBP is that it has poor solubility in aqueous solutions, which makes it challenging to administer in vivo. Another limitation of FMBP is that it has poor stability in the presence of light and air, which requires special handling and storage conditions.
Direcciones Futuras
There are several future directions for FMBP research. One potential direction is to optimize the synthesis method to improve the yield and purity of FMBP. Another potential direction is to develop novel formulations of FMBP that improve its solubility and stability in aqueous solutions. Another potential direction is to investigate the potential of FMBP as a combination therapy with other anticancer agents. Finally, further studies are needed to determine the safety and efficacy of FMBP in human clinical trials.
Métodos De Síntesis
The synthesis of FMBP involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-fluorobenzaldehyde with 2-amino-phenol to form 2-(4-fluorophenyl)-1,3-benzoxazole. The second step involves the reaction of this intermediate with paraformaldehyde to form 2-(4-fluorophenyl)-1,3-benzoxazol-5-ylmethyl alcohol. The third step involves the reaction of this intermediate with 4-chlorobenzoic acid and p-toluenesulfonic acid to form FMBP. This synthesis method has been optimized to produce high yields of FMBP with minimal impurities.
Aplicaciones Científicas De Investigación
FMBP has been extensively studied for its potential applications in various fields. One of the most promising applications of FMBP is in the field of cancer research. Studies have shown that FMBP has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. FMBP has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. FMBP has also been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Propiedades
IUPAC Name |
[4-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16ClFN2O3/c28-20-7-3-19(4-8-20)27(32)33-23-12-1-17(2-13-23)16-30-22-11-14-25-24(15-22)31-26(34-25)18-5-9-21(29)10-6-18/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJMYTMUFLTQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F)OC(=O)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-cyclopropyl-1-methyl-3-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5034930.png)
![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)

![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![2-[5-(2-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5035011.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,4-difluorobenzyl)benzamide](/img/structure/B5035014.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(4-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5035017.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1-methyl-4-piperidinamine](/img/structure/B5035028.png)